Nickel formate

Catalog No.
S563503
CAS No.
3349-06-2
M.F
C2H2NiO4
M. Wt
103.711 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel formate

CAS Number

3349-06-2

Product Name

Nickel formate

IUPAC Name

nickel(2+);diformate

Molecular Formula

C2H2NiO4

Molecular Weight

103.711 g/mol

InChI

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2

InChI Key

HZPNKQREYVVATQ-UHFFFAOYSA-L

SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]

The exact mass of the compound Nickel formate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel formate (CAS 3349-06-2), typically supplied as a dihydrate, is a specialized metal-organic precursor widely utilized in the synthesis of highly dispersed metallic nickel powders and supported heterogeneous catalysts. Unlike standard inorganic nickel salts, nickel formate is distinguished by its self-redox decomposition mechanism, wherein the formate ligands act as internal reducing agents. This allows the compound to thermally decompose directly into phase-pure metallic nickel, carbon dioxide, and hydrogen at exceptionally low temperatures. For industrial and scientific procurement, this material is prioritized when manufacturing conductive nickel pastes, hydrogenation catalysts, and nanostructured materials where avoiding high-temperature sintering, toxic gas emissions, and carbonaceous residues is critical for downstream performance [1].

Substituting nickel formate with more common precursors like nickel nitrate or nickel acetate fundamentally alters the thermal decomposition pathway and the required manufacturing infrastructure. Nickel nitrate decomposes into nickel oxide (NiO) and toxic NOx gases, necessitating a secondary, energy-intensive high-temperature reduction step with hydrogen gas to yield active metallic nickel. Furthermore, nickel nitrate is prone to melting and agglomerating during calcination, which severely degrades catalyst dispersion[1]. Conversely, nickel acetate leaves carbonaceous residues upon decomposition that can poison active catalytic sites or degrade the conductivity of nickel films. Nickel formate bypasses these failure modes through its self-redox mechanism, directly yielding pure metallic nickel at temperatures as low as 230–260 °C without requiring external hydrogen, thereby streamlining processability and ensuring a high active surface area [2].

Low-Temperature Direct Reduction to Metallic Nickel vs. Nickel Chloride

Nickel formate offers a distinct thermodynamic advantage in catalyst preparation due to its low-temperature self-redox decomposition. While dehydrated nickel chloride requires external hydrogen reduction starting at 375 °C, nickel formate decomposes directly into metallic nickel at 230–260 °C in inert atmospheres, and as low as 180–200 °C in the presence of hydrogen. This ~100–150 °C reduction in processing temperature prevents the thermal sintering of newly formed nickel nanoparticles, preserving a high active surface area [1].

Evidence DimensionMinimum temperature for reduction to metallic nickel
Target Compound Data230–260 °C in inert atmosphere; 180–200 °C in H2
Comparator Or BaselineDehydrated Nickel chloride (Requires H2 reduction starting at 375 °C)
Quantified Difference115–175 °C lower processing temperature for nickel formate.
ConditionsThermal gravimetric analysis (TGA) and differential thermal analysis (DTA) in hydrogen/inert atmospheres.

Enables the synthesis of highly active, non-agglomerated nickel nanoparticles by avoiding the high temperatures that cause thermal sintering.

Prevention of Precursor Agglomeration on Porous Supports vs. Nickel Nitrate

When manufacturing supported nickel catalysts, the choice of precursor dictates the final metal dispersion. Nickel nitrate, the most common generic precursor, melts and redistributes over porous supports upon heating, leading to severe agglomeration and poorly dispersed metal particles after reduction [1]. In contrast, organic precursors like nickel formate decompose cleanly without this melting phase, anchoring submicron catalyst particles effectively to the support and yielding a narrower, highly controlled nanoparticle size distribution (1–30 nm) [2].

Evidence DimensionPrecursor behavior during thermal calcination and resulting particle size
Target Compound DataDecomposes without melting, yielding 1–30 nm dispersed nanoparticles
Comparator Or BaselineNickel nitrate (Melts and redistributes, causing severe agglomeration)
Quantified DifferencePrevention of precursor melting, resulting in highly dispersed submicron active sites.
ConditionsCalcination and reduction of supported nickel catalysts.

Maximizes the catalytic efficiency per gram of nickel by ensuring a high density of accessible, nanoscale active sites on the support.

Yield Optimization in Heavy Oil Catalytic Cracking vs. Nickel Nitrate

In the catalytic cracking of heavy oil, the in-situ formation of catalysts from different precursors significantly alters product distribution. Using nickel formate as a precursor increases the yield of valuable light fractions by 1.8 wt% compared to using a nickel nitrate baseline. Additionally, the decomposition products of nickel formate actively participate in the Sabatier reaction, promoting a higher yield of gaseous alkanes while simultaneously enhancing the adhesion of the catalyst to carbonaceous materials [1].

Evidence DimensionYield of light fractions during heavy oil cracking
Target Compound Data+1.8 wt% light fractions vs nitrate
Comparator Or BaselineNickel nitrate precursor (Baseline light fraction yield)
Quantified Difference1.8 wt% absolute increase in light fraction yield.
ConditionsCatalytic cracking of heavy oil at 450 °C with 0.1–0.5 wt% catalyst content.

Directly increases the profitability of heavy oil refining by shifting the product distribution toward higher-value light distillates.

Low-Temperature Synthesis of Conductive Nickel Pastes

Nickel formate is a highly effective precursor for manufacturing agglomeration-free, micrometer-to-nanometer scale spherical nickel particles used in thick-film technology and conductive pastes. Its low decomposition temperature (230–260 °C) allows for the direct formation of phase-pure metallic nickel without the high-temperature sintering that degrades particle morphology [1].

High-Dispersion Supported Hydrogenation Catalysts

For the production of supported heterogeneous catalysts (e.g., on alumina or silica), nickel formate is prioritized over nickel nitrate to prevent precursor melting and agglomeration during calcination. The self-redox decomposition cleanly yields highly dispersed, highly active nickel active sites essential for efficient organic hydrogenation reactions [2].

In-Situ Catalyst Formation for Heavy Oil Upgrading

In petrochemical refining, nickel formate is utilized as an oil-soluble or highly dispersible precursor for in-situ catalytic cracking. Its specific decomposition pathway not only avoids the extreme destruction of resin components seen with nitrates but also actively increases the yield of valuable light fractions and gaseous alkanes [3].

Physical Description

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999)

Boiling Point

Decomposes at 200-250 °C

Density

2.15 at 68 °F (USCG, 1999)
2.15 at 20 °C

Odor

Odorless

UNII

Y4YT27N8QN

Related CAS

64-18-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3349-06-2
15843-02-4

Associated Chemicals

Nickel formate, dihydrate;15694-70-9

Methods of Manufacturing

By reaction of formic acid with Ni
(1) Reaction of sodium formate and nickel sulfate, (2) dissolving nickel hydroxide in formic acid. /Dihydrate/

General Manufacturing Information

Formic acid, nickel(2+) salt (2:1): ACTIVE

Dates

Last modified: 08-15-2023

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